molecular formula C21H20INO6 B4043468 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid

8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4043468
M. Wt: 509.3 g/mol
InChI Key: UPDUBHSHWADWRG-UHFFFAOYSA-N
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Description

8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenoxy group, a propoxy linker, and a methylquinoline core. The presence of oxalic acid further adds to its chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. This intermediate is then reacted with a propoxy linker and subsequently coupled with a methylquinoline derivative. The final step involves the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated or demethylated products.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, deiodinated compounds, and various substituted phenoxypropoxy derivatives.

Scientific Research Applications

8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets. The iodophenoxy group can interact with enzymes and receptors, leading to modulation of biological pathways. The quinoline core is known to intercalate with DNA, potentially leading to anticancer effects. The propoxy linker and oxalic acid moiety may also contribute to its overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(4-Iodophenoxy)propoxy]quinoline
  • 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline ethanedioate

Uniqueness

Compared to similar compounds, 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid stands out due to its unique combination of functional groups. The presence of the iodophenoxy group provides opportunities for further functionalization, while the quinoline core offers potential biological activities. The addition of oxalic acid enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

8-[3-(2-iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO2.C2H2O4/c1-14-10-11-15-6-4-9-18(19(15)21-14)23-13-5-12-22-17-8-3-2-7-16(17)20;3-1(4)2(5)6/h2-4,6-11H,5,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDUBHSHWADWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3I)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 2
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 3
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 4
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 5
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 6
Reactant of Route 6
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid

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